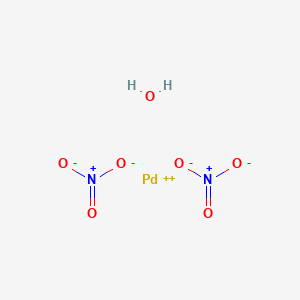

Palladium(II) nitrate hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

palladium(2+);dinitrate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.H2O.Pd/c2*2-1(3)4;;/h;;1H2;/q2*-1;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZRLFJKQHIVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O7Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207596-32-5 | |

| Record name | PALLADIUM(II) NITRATE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Palladium(II) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Palladium(II) nitrate (B79036) hydrate (B1144303) (Pd(NO₃)₂·xH₂O), a versatile precursor for various palladium catalysts and compounds. This document details established synthesis protocols, in-depth characterization methodologies, and key physicochemical properties to support researchers and professionals in its effective utilization.

Synthesis of Palladium(II) Nitrate Hydrate

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a palladium source with nitric acid. The choice of method often depends on the desired purity, scale, and available starting materials.

Experimental Protocols

1.1.1. Synthesis from Palladium Metal

This method involves the direct dissolution of high-purity palladium powder in nitric acid.[1]

-

Materials:

-

High-purity palladium powder

-

Concentrated nitric acid (65-70%)

-

Deionized water

-

-

Procedure:

-

In a fume hood, place the palladium powder in a suitable glass reactor.

-

Slowly add concentrated nitric acid to the palladium powder. The reaction can be vigorous and produce nitrogen oxides, so careful addition and adequate ventilation are crucial.

-

Gently heat the mixture to facilitate the dissolution of the palladium powder. Continuous stirring is recommended.[2]

-

Once the palladium is completely dissolved, the solution is typically heated to evaporate excess acid and water.[1]

-

The concentrated solution is then cooled to induce crystallization of this compound.

-

The resulting crystals are collected by filtration, washed with a small amount of cold deionized water, and dried under vacuum.

-

1.1.2. Synthesis from Palladium Oxide Hydrate

This is a common and effective method for producing this compound.[3]

-

Materials:

-

Palladium oxide hydrate (PdO·nH₂O)

-

Dilute nitric acid

-

-

Procedure:

-

Suspend palladium oxide hydrate in dilute nitric acid.

-

Stir the mixture until the palladium oxide hydrate is completely dissolved, forming a clear solution. Gentle heating may be applied to accelerate the dissolution.

-

Filter the solution to remove any insoluble impurities.

-

Concentrate the filtrate by heating to initiate crystallization.

-

Allow the solution to cool to room temperature to obtain yellow-brown deliquescent prisms of this compound.[3]

-

Isolate the crystals by filtration and dry them appropriately.

-

A visual representation of a general synthesis workflow is provided below.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound. The following are key analytical techniques employed for this purpose.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | Pd(NO₃)₂·xH₂O |

| Appearance | Yellow-brown to reddish-brown crystalline solid[2][4] |

| Molar Mass (anhydrous) | 230.43 g/mol |

| Solubility | Soluble in water and dilute nitric acid[2] |

| Decomposition Temp. | Decomposes upon heating |

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline structure of a material. The diffraction pattern of Palladium(II) nitrate provides a unique fingerprint for its identification.

Experimental Protocol:

-

Instrument: A standard powder X-ray diffractometer.

-

Radiation: Typically Cu Kα (λ = 1.5406 Å) or Co Kα.

-

Scan Range (2θ): 10° to 80°.

-

Sample Preparation: A fine powder of the this compound is uniformly spread on a sample holder.

The following table summarizes the expected 2θ values and corresponding d-spacings for Palladium(II) nitrate, based on JCPDS data.[5]

| 2θ (°) | d-spacing (Å) |

| 12.8 | 6.91 |

| 17.5 | 5.06 |

| 20.2 | 4.39 |

| 25.7 | 3.46 |

| 28.1 | 3.17 |

| 30.5 | 2.93 |

| 35.4 | 2.53 |

| 38.2 | 2.35 |

| 41.1 | 2.19 |

Spectroscopic Analysis

2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is primarily used to confirm the presence of nitrate ions and water molecules.

Experimental Protocol:

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

The table below lists the characteristic FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of water |

| ~1630 | H-O-H bending of water |

| ~1510 | Asymmetric N-O stretching |

| ~1280 | Symmetric N-O stretching |

| ~1020 | N=O stretching |

| ~815 | Out-of-plane N-O bending |

2.3.2. Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the molecular vibrations and crystal lattice modes.

Experimental Protocol:

-

Instrument: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

-

Sample Preparation: The solid sample is placed directly under the microscope objective of the spectrometer.

Key Raman shifts for this compound are expected for the nitrate vibrational modes.

| Raman Shift (cm⁻¹) | Assignment |

| ~1045 | Symmetric N-O stretching (ν₁) |

| ~720 | In-plane O-N-O bending (ν₄) |

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and composition of this compound, particularly the water content and decomposition pathway.

Experimental Protocol:

-

Instrument: A thermogravimetric analyzer.

-

Atmosphere: Typically an inert atmosphere (e.g., nitrogen) or air.

-

Heating Rate: A constant heating rate, commonly 10 °C/min.

-

Temperature Range: From room temperature to a temperature sufficient for complete decomposition (e.g., 600 °C).

The thermal decomposition of this compound typically occurs in distinct steps:

| Temperature Range (°C) | Mass Loss Event |

| ~100 - 200 | Loss of water of hydration |

| > 200 | Decomposition of anhydrous palladium nitrate to palladium oxide (PdO) |

The logical relationship between these characterization techniques in confirming the identity and purity of the synthesized product is illustrated below.

Conclusion

This technical guide has provided detailed methodologies for the synthesis and characterization of this compound. The presented protocols and data serve as a valuable resource for researchers and professionals in chemistry and drug development, enabling the reliable preparation and validation of this important palladium precursor. The combination of XRD, FTIR, Raman, and TGA provides a comprehensive characterization, ensuring the quality and suitability of the material for its intended applications.

References

Palladium(II) Nitrate Hydrate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical and physical properties, synthesis, and catalytic applications of Palladium(II) Nitrate (B79036) Hydrate (B1144303), a versatile precursor in modern organic synthesis.

Palladium(II) nitrate hydrate is an inorganic compound that serves as a critical starting material and catalyst precursor in a wide array of chemical transformations. Its utility in forming carbon-carbon and carbon-heteroatom bonds has made it an invaluable tool for researchers in academia and industry, particularly in the fields of drug discovery and materials science. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and a look into its role in catalytic cycles.

Core Chemical and Physical Properties

This compound is typically a brown to reddish-brown crystalline powder or deliquescent solid.[1][2] It is soluble in dilute nitric acid and water, though it can hydrolyze in excess water to form a brown basic salt.[1][2] The degree of hydration can vary, which is reflected in the different molecular weights and CAS numbers reported in the literature.

| Property | Data |

| Molecular Formula | Pd(NO₃)₂·xH₂O |

| Molecular Weight | 230.43 g/mol (anhydrous basis) |

| Appearance | Brown to reddish-brown crystalline powder or chunks.[3] |

| Solubility | Soluble in dilute nitric acid and water.[1][2] |

| Melting Point | Decomposes upon heating.[4] |

| CAS Numbers | 10102-05-3 (anhydrous/hydrate), 207596-32-5 (hydrate), 32916-07-7 (dihydrate) |

| Primary Hazards | Oxidizer, Irritant, Corrosive.[3] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved through the dissolution of palladium metal or palladium oxide in nitric acid.[1][4] The following protocol is a representative method.

Objective: To synthesize this compound from palladium powder.

Materials:

-

High-purity palladium powder

-

Concentrated nitric acid (65-68%)

-

Deionized water

Equipment:

-

Glass reactor or beaker

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

-

Vacuum desiccator

Procedure:

-

Dissolution: In a well-ventilated fume hood, carefully add a pre-weighed amount of high-purity palladium powder to a glass reactor. To this, slowly add a 4- to 9-fold mass excess of concentrated nitric acid.

-

Heating and Stirring: Gently heat the mixture to between 40-70°C while stirring continuously. The dissolution of palladium will be evidenced by the formation of a brown solution and the evolution of nitrogen oxide gases (caution: toxic). The reaction can be maintained for 0.5 to 4 hours, or until the palladium powder is completely dissolved.[5]

-

Concentration and Crystallization: Once dissolution is complete, the solution can be carefully heated to evaporate excess nitric acid and water, concentrating the solution until crystals begin to form on the surface.[5] The solution is then cooled to room temperature to allow for crystallization.

-

Isolation and Washing: The resulting crystals are collected by filtration. The crystals should be washed with a small amount of cold deionized water or ethanol to remove any residual nitric acid.[5]

-

Drying: The purified crystals of this compound are then dried under vacuum in a desiccator to a constant weight.

Diagram of Synthesis Workflow:

Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a common precursor for the generation of catalytically active Pd(0) species required for many cross-coupling reactions.[3] The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds, is a prime example of its application.

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst derived from a Pd(II) precursor.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (B1210297) (as a representative Pd(II) precursor)

-

Phosphine (B1218219) ligand (e.g., SPhos)

-

Base (e.g., potassium phosphate)

-

Solvent (e.g., toluene (B28343) and water)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Schlenk tube or round-bottom flask

-

Magnetic stirrer and hot plate

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Chromatography equipment

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).

-

Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 100°C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Analytical Characterization

A variety of analytical techniques are employed to confirm the identity and purity of this compound and to study its derivatives. These include:

-

X-Ray Diffraction (XRD): To determine the crystalline structure.

-

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study its thermal stability and decomposition profile.

-

Spectroscopic Methods (FT-IR, Raman, UV-Vis): To identify functional groups and study electronic transitions.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation state of palladium.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of complexes derived from palladium nitrate.

-

Mass Spectrometry (e.g., ESI-MS): To determine the mass-to-charge ratio of ionic species in solution.[7][8]

Safety and Handling

This compound is a strong oxidizing agent and can cause fire or explosion in contact with combustible materials.[3] It is also corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone chemical for researchers engaged in synthetic chemistry. Its role as a reliable precursor to a multitude of palladium catalysts enables the construction of complex molecular architectures, which is fundamental to the advancement of pharmaceutical and materials science. A thorough understanding of its properties, synthesis, and catalytic applications, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound Aldrich CAS No.207596-32-5 [sigmaaldrich.com]

- 4. Palladium(II) nitrate - Wikipedia [en.wikipedia.org]

- 5. CN102311147A - Method for preparing palladium nitrate - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Characterization of palladium species after γ-irradiation of a TBP–alkane–Pd(NO3)2 system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Characterization of palladium species after γ-irradiation of a TBP–alkane–Pd(NO3)2 system - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structure of Palladium(II) Nitrate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of palladium(II) nitrate (B79036) hydrate (B1144303). It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies for understanding this important palladium salt. The guide details the crystallographic parameters of its known hydrated forms, outlines experimental protocols for its synthesis and analysis, and visually represents the key molecular structure and experimental workflows.

Introduction

Palladium(II) nitrate, in its hydrated form, is a crucial precursor in the synthesis of various palladium-containing compounds and catalysts. Its efficacy in numerous chemical transformations is intrinsically linked to its molecular structure. A thorough understanding of its crystal structure is therefore paramount for its application in catalysis, materials science, and pharmaceutical development. This guide focuses on the dihydrate form, Pd(NO₃)₂(H₂O)₂, for which detailed crystallographic data is available.

Crystallographic Data

Two principal crystalline forms of palladium(II) nitrate dihydrate have been reported in the literature: an orthorhombic α-form and a monoclinic β-form. The key crystallographic data for both polymorphs are summarized in the tables below for ease of comparison.

Table 1: Crystallographic Data for α-trans-[Pd(NO₃)₂(H₂O)₂]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.0036(3) - 4.9973(7) |

| b (Å) | 10.6073(7) - 10.5982(14) |

| c (Å) | 11.7223(8) - 11.7008(17) |

| V (ų) | 621.8(1) - 619.70(15) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.856 |

Data sourced from studies refining the crystal structure.[1][2]

Table 2: Crystallographic Data for β-trans-[Pd(NO₃)₂(H₂O)₂]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.7469(4) |

| b (Å) | 5.3942(6) |

| c (Å) | 10.0956(10) |

| β (°) | 97.401(3) |

| V (ų) | 310.54(5) |

| Z | 2 |

| Calculated Density (g/cm³) | 2.851 |

Data sourced from the determination of the new crystal modification.[1][2]

Table 3: Selected Bond Lengths for α and β-trans-[Pd(NO₃)₂(H₂O)₂]

| Bond | α-form Bond Length (Å) | β-form Bond Length (Å) |

| Pd-O(NO₃) | 1.999(5) | 2.003(3) |

| Pd-O(H₂O) | 2.030(5) | 2.021(4) |

These bond lengths highlight the coordination of the palladium(II) ion.[1][2]

Experimental Protocols

Synthesis of Palladium(II) Nitrate Dihydrate

The synthesis of palladium(II) nitrate dihydrate is typically achieved through the dissolution of a palladium precursor in nitric acid, followed by crystallization. While the original procedure by Gatehouse is frequently cited, detailed protocols are available in the broader literature. A representative method is as follows:

-

Dissolution: Palladium(II) oxide hydrate is dissolved in dilute nitric acid.[2] Alternatively, high-purity palladium powder can be dissolved in nitric acid, a process that can be accelerated by heating and stirring.

-

Crystallization: The resulting solution is concentrated by heating to induce crystallization. The solution is then cooled to allow for the formation of yellow-brown, deliquescent prisms of palladium(II) nitrate dihydrate.[2] For obtaining single crystals suitable for X-ray diffraction, slow evaporation of the solvent at room temperature is recommended.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of palladium(II) nitrate hydrate is performed using single-crystal X-ray diffraction. The general workflow for this analysis is as follows:

-

Crystal Mounting: A suitable single crystal of palladium(II) nitrate dihydrate is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected. This typically involves using a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector to record the intensities and positions of the diffracted X-ray beams.

-

Data Reduction: The raw diffraction data are processed to correct for various experimental factors, such as background noise, Lorentz factor, and polarization effects. This results in a set of indexed reflections with their corresponding structure factor amplitudes.

-

Structure Solution: The phase problem is solved to obtain an initial model of the crystal structure. This can be achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic coordinates, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor and goodness-of-fit.

Visualizations

Coordination Environment of Palladium(II)

The palladium(II) ion in both the α and β forms of the dihydrate exhibits a square planar coordination geometry. It is coordinated by two oxygen atoms from two monodentate nitrate ligands and two oxygen atoms from two water molecules in a trans configuration.

Caption: Square planar coordination of the Palladium(II) ion.

Experimental Workflow for Crystal Structure Analysis

The process of determining the crystal structure of this compound involves a series of sequential experimental and computational steps.

Caption: From synthesis to final structural validation.

Conclusion

The detailed crystal structure analysis of this compound reveals a well-defined coordination environment for the palladium(II) ion, which is fundamental to its chemical reactivity. The existence of at least two crystalline polymorphs underscores the importance of precise synthesis and crystallization conditions. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile palladium salt, enabling a more informed approach to its application in catalysis and materials development.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Palladium(II) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of palladium(II) nitrate (B79036) hydrate (B1144303), a critical process in the preparation of palladium-based catalysts and other advanced materials. Understanding the precise mechanism, including intermediate species, decomposition temperatures, and gaseous byproducts, is paramount for controlling the final properties of the resulting palladium materials. This document synthesizes available data to offer a detailed examination of the decomposition pathway, supported by experimental protocols and quantitative analysis.

Introduction

Palladium(II) nitrate hydrate, typically existing as the dihydrate (Pd(NO₃)₂·2H₂O), is a common precursor for the synthesis of supported and unsupported palladium catalysts.[1] The thermal decomposition of this salt is a key step in converting it to its active catalytic form, usually palladium(II) oxide (PdO) or metallic palladium (Pd). The pathway of this decomposition, including the temperatures at which transformations occur and the nature of intermediate compounds, significantly influences the morphology, particle size, and dispersion of the final palladium species, which in turn dictate its catalytic activity and selectivity.

This guide details the multi-stage thermal decomposition process of palladium(II) nitrate dihydrate, characterized by an initial dehydration followed by the decomposition of the anhydrous salt.

The Thermal Decomposition Pathway

The thermal decomposition of palladium(II) nitrate dihydrate proceeds through a sequential process involving dehydration and subsequent decomposition of the nitrate groups.

Dehydration

The initial stage of the thermal decomposition involves the loss of the two molecules of water of hydration. This dehydration step typically occurs at relatively low temperatures, generally in the range of 35°C to 100°C.[2] This process is endothermic, as energy is required to break the bonds between the water molecules and the palladium nitrate salt.

Pd(NO₃)₂·2H₂O(s) → Pd(NO₃)₂(s) + 2H₂O(g)

The theoretical mass loss for the complete removal of two water molecules from palladium(II) nitrate dihydrate is approximately 13.52%.

Decomposition of Anhydrous Palladium(II) Nitrate

Following dehydration, the resulting anhydrous palladium(II) nitrate is stable up to a higher temperature, at which point it decomposes into palladium(II) oxide, nitrogen dioxide, and oxygen. This decomposition is a complex process and is generally observed to occur in the temperature range of 200°C to 350°C.[3][4] This step is typically exothermic.

2Pd(NO₃)₂(s) → 2PdO(s) + 4NO₂(g) + O₂(g)

The gaseous products, nitrogen dioxide (a toxic brown gas) and oxygen, are evolved during this stage. The formation of palladium(II) oxide as the solid residue is the expected outcome in an oxidizing or inert atmosphere.

High-Temperature Decomposition of Palladium(II) Oxide

At even higher temperatures, typically above 800°C, palladium(II) oxide can further decompose to metallic palladium and oxygen.[5]

2PdO(s) → 2Pd(s) + O₂(g)

This step is crucial in applications where metallic palladium nanoparticles are the desired end product.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to quantitatively study the thermal decomposition of this compound. The following table summarizes the expected thermal events, temperature ranges, and mass losses based on the established decomposition pathway.

| Thermal Event | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Gaseous Products Evolved | DSC Signal |

| Dehydration | 35 - 100 | 13.52 | ~13-14 | H₂O | Endothermic |

| Decomposition | 200 - 350 | 40.54 (from anhydrous) | ~40-41 | NO₂, O₂ | Exothermic |

| Overall | 35 - 350 | 54.06 | ~53-55 | H₂O, NO₂, O₂ |

Note: The observed mass loss and temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reproducible and accurate data on the thermal decomposition of this compound. The following protocols for key analytical techniques are based on standard practices for the thermal analysis of inorganic salts.[6]

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

This technique simultaneously measures the change in mass and heat flow of a sample as a function of temperature.

-

Apparatus: A simultaneous thermal analyzer (STA) capable of TGA and DSC measurements (e.g., Netzsch STA 449 F3 Jupiter, TA Instruments Q600).

-

Sample Preparation: Accurately weigh 5-10 mg of palladium(II) nitrate dihydrate into an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used to ensure good resolution of thermal events.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature sufficient for complete decomposition (e.g., 600°C). To study the decomposition of PdO, the temperature range should be extended to ~900°C.

-

Atmosphere: Conduct the experiment under a controlled atmosphere of dry air or nitrogen at a constant flow rate (e.g., 50-100 mL/min) to ensure a stable and inert environment.

-

-

Data Analysis: The TGA curve will show stepwise mass losses corresponding to dehydration and decomposition. The DSC curve will indicate whether these processes are endothermic or exothermic. The onset temperature and peak temperature of each event should be determined.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR)

Coupling the outlet of the TGA to a mass spectrometer or an FTIR spectrometer allows for the identification of the gaseous species evolved during decomposition.

-

Apparatus: A TGA instrument coupled to a mass spectrometer or an FTIR gas cell via a heated transfer line.

-

Experimental Conditions: The TGA conditions are typically the same as described in section 4.1. The transfer line should be heated to prevent condensation of the evolved gases (e.g., 200-250°C).

-

Data Acquisition (MS): Monitor the characteristic mass-to-charge ratios (m/z) of the expected gaseous products, such as m/z 18 for H₂O, m/z 46 for NO₂, and m/z 32 for O₂.

-

Data Acquisition (FTIR): Continuously collect infrared spectra of the evolved gas stream. Identify the gases based on their characteristic vibrational frequencies (e.g., H₂O: ~3650 and ~1595 cm⁻¹, NO₂: ~1630 cm⁻¹).

-

Data Analysis: Correlate the evolution of specific gases with the mass loss steps observed in the TGA data to confirm the decomposition reactions.

Visualizing the Process

Thermal Decomposition Pathway

The following diagram illustrates the sequential steps in the thermal decomposition of palladium(II) nitrate dihydrate.

Experimental Workflow for Thermal Analysis

The logical workflow for a comprehensive thermal analysis of this compound is depicted below.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be effectively characterized by a combination of thermal analysis techniques. A thorough understanding of the dehydration and decomposition stages, including the associated temperature ranges, mass losses, and evolved gases, is essential for the rational design and synthesis of palladium-based materials with tailored properties for applications in catalysis and beyond. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important palladium precursor.

References

Hydrolysis behavior of Palladium(II) nitrate in aqueous solutions

An In-depth Technical Guide to the Hydrolysis Behavior of Palladium(II) Nitrate (B79036) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis behavior of Palladium(II) nitrate in aqueous solutions. Understanding the speciation of Palladium(II) under various conditions is critical for its application in catalysis, materials science, and particularly in the development of palladium-based pharmaceuticals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex chemical processes involved.

Data Presentation: Hydrolysis of Palladium(II)

The hydrolysis of the aquated Palladium(II) ion, [Pd(H₂O)₄]²⁺, is a complex process involving the formation of various mononuclear and polynuclear hydroxo and oxo-hydroxo species. The speciation is highly dependent on factors such as pH, palladium concentration, temperature, and the ionic medium. In nitrate solutions, the weakly coordinating nature of the nitrate ion means that the primary solution species are dominated by aquo and hydroxo complexes.

The stepwise hydrolysis reactions can be represented as follows:

-

p Pd²⁺ + q H₂O ⇌ Pdₚ(OH)q⁽²ᵖ⁻q⁾⁺ + q H⁺

The stability of these species is defined by their formation constants (βpq).

Table 1: Compilation of Hydrolysis Constants for Palladium(II) at 25 °C

This table presents a summary of hydrolysis constants for mononuclear Palladium(II) species from various critically evaluated sources. These values are fundamental for predicting the speciation of Pd(II) in aqueous solutions at different pH values.

| Reaction | log K (Perrin et al., 1969)[1] | log K (Hummel et al., 2002)[1] | log K (Kitamura and Yui, 2010)[1] | log K (Brown and Ekberg, 2016)[1] |

| Pd²⁺ + H₂O ⇌ PdOH⁺ + H⁺ | -0.96 | -0.65 ± 0.64 | -1.16 ± 0.30 | |

| Pd²⁺ + 2H₂O ⇌ Pd(OH)₂ + 2H⁺ | -2.6 | -4 ± 1 | -3.11 ± 0.63 | -3.07 ± 0.16 |

| Pd²⁺ + 3H₂O ⇌ Pd(OH)₃⁻ + 3H⁺ | -15.5 ± 1 | -14.20 ± 0.63 | ||

| Pd(OH)₂(am) + 2H⁺ ⇌ Pd²⁺ + 2H₂O | -3.3 ± 1 | -3.4 ± 0.2 |

Table 2: Hydrolysis Constants of Pd²⁺ in HClO₄ Solutions at Different Temperatures [2]

This table provides the thermodynamic equilibrium constants for the first two hydrolysis steps of the Pd²⁺ ion at various temperatures, as determined by solubility and spectrophotometric methods. This data is crucial for understanding the temperature dependence of palladium hydrolysis.

| Reaction | Method | log K⁰ (25 °C) | log K⁰ (50 °C) | log K⁰ (70 °C) |

| Pd²⁺ + H₂O ⇌ PdOH⁺ + H⁺ | Solubility | -1.66 ± 0.5 | -0.65 ± 0.25 | |

| Spectrophotometry | -1.9 ± 0.6 | -1.0 ± 0.4 | -0.5 ± 0.3 | |

| Pd²⁺ + 2H₂O ⇌ Pd(OH)₂⁰ + 2H⁺ | Solubility | -4.34 ± 0.3 | -3.80 ± 0.3 |

Experimental Protocols

The study of Palladium(II) nitrate hydrolysis requires a combination of techniques to identify the species in solution and determine their thermodynamic stability. The following are detailed methodologies for key experiments.

Potentiometric Titration

Potentiometric titration is a fundamental technique used to determine the formation constants of metal complexes by monitoring the change in hydrogen ion concentration (pH) upon addition of a titrant.[3][4][5][6]

Objective: To determine the stoichiometry and stability constants of Pd(II) hydroxo complexes.

Materials:

-

Palladium(II) nitrate stock solution (concentration accurately determined).

-

Standardized nitric acid solution (e.g., 0.1 M).

-

Standardized sodium hydroxide (B78521) solution (carbonate-free, e.g., 0.1 M).

-

Inert salt solution (e.g., NaNO₃) to maintain constant ionic strength.

-

High-purity water (deionized and degassed).

-

Calibrated pH electrode and potentiometer.

-

Thermostated reaction vessel.

Procedure:

-

Solution Preparation: Prepare a series of solutions in the thermostated vessel, each containing a known concentration of Palladium(II) nitrate and inert salt. The initial pH is adjusted with a known amount of nitric acid to suppress initial hydrolysis.

-

Calibration: Calibrate the pH electrode system using standard buffer solutions. For high accuracy, perform a Gran titration to determine the standard potential of the electrode and the residual acidity/alkalinity of the solutions.

-

Titration: Titrate the palladium solution with the standardized NaOH solution. Add the titrant in small increments, allowing the potential to stabilize after each addition. Record the volume of titrant added and the corresponding pH reading.

-

Data Analysis: The collected data (volume of titrant vs. pH) is processed using a suitable computer program (e.g., HYPERQUAD, PSEQUAD) that employs a non-linear least-squares algorithm. The program refines the stability constants (βpq) for a proposed set of hydrolysis products by minimizing the difference between the experimental and calculated titration curves.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is used to identify and quantify the different Pd(II) species in solution, as each complex exhibits a characteristic absorption spectrum.[2] This technique is particularly useful for studying the kinetics of hydrolysis.

Objective: To monitor the formation and transformation of Pd(II) hydroxo complexes and to determine their molar absorptivity.

Materials:

-

Palladium(II) nitrate solutions of varying concentrations.

-

Buffer solutions to control the pH.

-

UV-Visible spectrophotometer with a thermostated cell holder.

-

Quartz cuvettes.

Procedure:

-

Spectral Acquisition: Record the UV-Visible spectra (typically in the 200-400 nm range) of a series of Palladium(II) nitrate solutions at different pH values, while maintaining a constant ionic strength and temperature.

-

Isosbestic Point Analysis: The presence of isosbestic points in the spectra as a function of pH suggests an equilibrium between two dominant species.

-

Kinetic Studies: To study the kinetics of hydrolysis, rapidly mix a solution of Palladium(II) nitrate with a buffer solution to initiate the reaction. Immediately start recording the absorbance at a fixed wavelength corresponding to the formation or consumption of a specific species over time.

-

Data Analysis: The absorbance data can be used to calculate the concentrations of the different species using the Beer-Lambert law. For kinetic data, the rate constants can be determined by fitting the absorbance vs. time data to appropriate rate equations.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can provide valuable information about the structure and dynamics of diamagnetic Pd(II) complexes in solution. Changes in the chemical shifts of water protons or ligands upon coordination to palladium can be monitored.

Objective: To characterize the coordination environment of Palladium(II) and to identify the different hydroxo-bridged species.

Materials:

-

Palladium(II) nitrate solution in D₂O.

-

pD standards for calibration.

-

NMR spectrometer.

Procedure:

-

Sample Preparation: Prepare a series of Palladium(II) nitrate solutions in D₂O at different pD values.

-

Data Acquisition: Acquire ¹H NMR spectra for each sample. The chemical shifts of the water peak and any coordinated ligands are recorded.

-

Analysis of Chemical Shifts: The hydrolysis of Pd(II) will influence the chemical environment of the water molecules. The formation of hydroxo complexes can be inferred from changes in the chemical shifts and the appearance of new signals. For polynuclear complexes, distinct signals for bridging and terminal hydroxo groups may be observed.[8][9][10]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of Palladium(II) nitrate hydrolysis.

Signaling Pathway of Palladium(II) Hydrolysis

This diagram illustrates the stepwise hydrolysis of the [Pd(H₂O)₄]²⁺ ion, leading to the formation of mononuclear and subsequently polynuclear hydroxo complexes.

Caption: Stepwise hydrolysis and polymerization of aqueous Palladium(II).

Experimental Workflow for Characterization

This diagram outlines the typical experimental workflow for the comprehensive characterization of Palladium(II) nitrate hydrolysis.

Caption: Workflow for studying Palladium(II) hydrolysis.

Logical Relationship of Influencing Factors

This diagram illustrates the key factors that influence the hydrolysis and speciation of Palladium(II) in aqueous solutions.

Caption: Factors affecting Palladium(II) hydrolysis and speciation.

References

- 1. cost-nectar.eu [cost-nectar.eu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The hydrolysis and precipitation of Pd(II) in 0.6 mol kg-1 NaCl: A potentiometric, spectrophotometric, and EXAFS study | Journal Article | PNNL [pnnl.gov]

- 5. researchgate.net [researchgate.net]

- 6. The hydrolysis of metal ions [inis.iaea.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Non-trivial behavior of palladium(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multi-Nuclear NMR Investigation of Nickel(II), Palladium(II), Platinum(II) and Ruthenium(II) Complexes of an Asymmetrical Ditertiary Phosphine -대한화학회지 | 학회 [koreascience.kr]

A Comprehensive Technical Guide to the Spectroscopic Data of Palladium(II) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Palladium(II) Nitrate (B79036) Hydrate (B1144303) (Pd(NO₃)₂·xH₂O), a key inorganic compound utilized as a catalyst and precursor in various chemical syntheses. This document outlines the expected spectroscopic characteristics based on Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, details the experimental protocols for acquiring such data, and presents a logical workflow for its synthesis and characterization.

Introduction

Palladium(II) nitrate hydrate is an inorganic salt that typically exists as a dihydrate, Pd(NO₃)₂(H₂O)₂.[1] It is a yellow-brown, deliquescent solid that is soluble in water.[1] According to X-ray crystallography, the palladium(II) center adopts a square planar geometry with unidentate nitrate ligands.[1] This compound serves as a crucial precursor for the synthesis of various palladium-containing compounds and supported palladium catalysts.[2][3] Its catalytic activity is leveraged in numerous organic transformations, including alkene nitration.[1]

Synthesis of this compound

The hydrated form of palladium(II) nitrate is typically synthesized by the reaction of palladium oxide hydrate with dilute nitric acid, followed by crystallization. The resulting product is a collection of yellow-brown deliquescent prisms.[1] The anhydrous form can be prepared by treating palladium metal with fuming nitric acid.

Spectroscopic Data

The spectroscopic characterization of this compound is essential for confirming its structure and purity. The primary techniques employed are vibrational spectroscopy (IR and Raman) and nuclear magnetic resonance (NMR) spectroscopy.

3.1. Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the vibrational modes of the constituent functional groups in this compound, namely the nitrate ions (NO₃⁻), the water of hydration (H₂O), and the palladium-oxygen (Pd-O) bonds.

The nitrate ion, belonging to the D₃h point group in its free state, exhibits four fundamental vibrational modes. Upon coordination to the palladium center, its symmetry is lowered, which can lead to the appearance of additional bands and shifts in the vibrational frequencies. The water molecules will show characteristic stretching and bending vibrations.

Table 1: Expected IR and Raman Vibrational Bands for Palladium(II) Nitrate Dihydrate

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopy | Assignment |

| O-H Stretch | 3200 - 3500 | IR, Raman | Water of hydration |

| H-O-H Bend | 1600 - 1650 | IR | Water of hydration |

| Asymmetric N-O Stretch (ν₃) | 1410 - 1530 | IR, Raman | Coordinated Nitrate |

| Symmetric N-O Stretch (ν₁) | 1250 - 1340 | IR, Raman | Coordinated Nitrate |

| Out-of-Plane Bend (ν₂) | ~815 | IR | Coordinated Nitrate |

| In-Plane Bend (ν₄) | ~710 | IR, Raman | Coordinated Nitrate |

| Pd-O Stretch | 250 - 400 | IR, Raman | Metal-Ligand Vibration |

Note: The exact peak positions can vary depending on the degree of hydration, crystal packing, and the specific experimental conditions.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the local chemical environment of specific nuclei. For this compound, ¹H and ¹⁵N NMR are the most relevant techniques.

-

¹H NMR: The proton NMR spectrum would primarily show a signal corresponding to the water of hydration. The chemical shift of this peak can be influenced by hydrogen bonding and the paramagnetic nature of any impurities.

-

¹⁵N NMR: Nitrogen-15 NMR is used to probe the nitrate ions. The chemical shift will be indicative of the coordination of the nitrate to the palladium center. Due to the low natural abundance of ¹⁵N (0.37%), isotopic enrichment may be necessary for obtaining a spectrum with a good signal-to-noise ratio.[4]

-

¹⁰⁵Pd NMR: Direct observation of the palladium nucleus is possible through ¹⁰⁵Pd NMR. However, this is a specialized technique and is challenging due to the very large quadrupole moment of the ¹⁰⁵Pd nucleus, which can lead to very broad signals.

Table 2: Expected NMR Chemical Shifts for Palladium(II) Nitrate Dihydrate

| Nucleus | Expected Chemical Shift Range (ppm) | Assignment |

| ¹H | 3.0 - 5.0 | Water of hydration |

| ¹⁵N | +370 to +380 (relative to NH₃) | Coordinated Nitrate |

Note: Chemical shifts are dependent on the solvent and reference standard used.

Experimental Protocols

4.1. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

4.2. Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectrum is typically recorded over a Raman shift range of 100-3600 cm⁻¹. The laser power and acquisition time are optimized to obtain a good quality spectrum while avoiding sample degradation.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., D₂O). A suitable internal standard may be added for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed.

-

¹⁵N NMR: Due to low sensitivity, a larger number of scans and a longer relaxation delay are typically required. Techniques like INEPT or DEPT can be used to enhance the signal if there are protons coupled to the nitrogen.

-

Visualization of Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound through IR, Raman, and NMR techniques provides a comprehensive understanding of its molecular structure. While this guide presents expected data based on established chemical principles, it is crucial for researchers to acquire and interpret spectra for their specific samples to ensure identity and purity. The detailed protocols and workflow provided herein serve as a valuable resource for scientists and professionals working with this important palladium compound.

References

- 1. Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime | MDPI [mdpi.com]

- 2. This compound Aldrich CAS No.207596-32-5 [sigmaaldrich.com]

- 3. This compound | H2N2O7Pd | CID 16211503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

A Technical Guide to the Electrochemical Properties of Palladium(II) Nitrate Hydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electrochemical properties of palladium(II) nitrate (B79036) hydrate (B1144303) solutions. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the electrochemical behavior of this compound, including detailed experimental protocols and quantitative data to support advanced research and applications.

Physicochemical and Electrochemical Data

The electrochemical behavior of palladium(II) nitrate is influenced by its solution chemistry, including hydrolysis and speciation. In aqueous solutions, palladium(II) nitrate can undergo hydrolysis, affecting the pH and the nature of the electroactive species.[1][2] The solution's composition, including the concentration of palladium(II) nitrate and the presence of a supporting electrolyte, plays a crucial role in its electrochemical characteristics.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the electrochemical properties of palladium(II) nitrate solutions.

| Property | Value | Conditions | Source |

| pH | ~1 | 1 g/L solution in H₂O at 20 °C | Merck Millipore |

| Molar Conductivity | 8-20 ohm⁻¹cm²mol⁻¹ | 10⁻³ M in DMSO/DMF | [4] |

Table 1: Physicochemical Properties of Palladium(II) Nitrate Solutions

| Analyte Solution | Scan Rate | Electrode | Supporting Electrolyte | Reduction Peak (Epc) vs. Ag/AgCl | Oxidation Peak (Epa) vs. Ag/AgCl | Source |

| 5mM Palladium(II) | 20 mV/s | Platinum | 3M HNO₃ | ~0.3 V (Pd(II) → Pd(0)) | ~0.71 V (Pd(0) → Pd(II)) | [5] |

Table 2: Cyclic Voltammetry Peak Potentials of Palladium(II) in Nitric Acid

Experimental Protocols

Detailed methodologies are critical for reproducible electrochemical analysis. The following sections provide protocols for common electrochemical techniques used to characterize palladium(II) nitrate hydrate solutions.

Preparation of Aqueous this compound Solution

-

Materials : this compound (Pd(NO₃)₂·xH₂O), high-purity deionized water (e.g., Milli-Q grade, >18 MΩ-cm), desired supporting electrolyte (e.g., KNO₃, HClO₄).[3]

-

Procedure :

-

Accurately weigh the required amount of this compound to achieve the desired molar concentration.

-

In a clean glass beaker, dissolve the weighed this compound in a known volume of deionized water.

-

If a supporting electrolyte is required, add the appropriate amount to the solution to achieve the desired concentration (typically in the range of 0.1 M to 1 M).[6]

-

Stir the solution gently with a magnetic stirrer until all solids are completely dissolved.

-

For experiments sensitive to dissolved oxygen, purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to the electrochemical measurement.

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to investigate the redox behavior of palladium(II) nitrate solutions.

-

Electrochemical Setup :

-

Potentiostat : A standard electrochemical workstation.

-

Three-Electrode Cell :

-

Working Electrode : Glassy carbon (GC), platinum (Pt), or gold (Au) electrode.[7]

-

Reference Electrode : Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode : Platinum wire or graphite (B72142) rod.[8]

-

-

-

Experimental Parameters :

-

Analyte Solution : Prepared as described in section 2.1.

-

Potential Window : A range sufficient to observe the reduction of Pd(II) and the oxidation of Pd(0). Based on literature, a window from approximately -0.5 V to +1.2 V vs. Ag/AgCl can be a starting point.[5]

-

Scan Rate (ν) : Typically varied from 10 mV/s to 1000 mV/s to investigate the kinetics of the electrode processes.[9]

-

Number of Cycles : Usually 3-5 cycles are performed to ensure a stable voltammogram is obtained.[9]

-

-

Procedure :

-

Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with deionized water and sonication to ensure a clean and smooth surface.[7]

-

Assemble the three-electrode cell with the prepared analyte solution.

-

If required, purge the solution with an inert gas.

-

Connect the electrodes to the potentiostat.

-

Set the experimental parameters in the potentiostat software.

-

Initiate the cyclic voltammetry scan.

-

Record and analyze the resulting voltammogram to determine peak potentials (Epc, Epa), peak currents (ipc, ipa), and assess the reversibility of the redox processes.[10]

-

Chronoamperometry (CA) for Electrodeposition

Chronoamperometry is used to study the nucleation and growth mechanism during the electrodeposition of palladium.[11]

-

Electrochemical Setup : Same as for Cyclic Voltammetry (Section 2.2.1).

-

Experimental Parameters :

-

Analyte Solution : Prepared as described in section 2.1.

-

Potential Step : The potential is stepped from an initial potential where no faradaic reaction occurs to a potential sufficiently negative to initiate the reduction of Pd(II) to Pd(0). The appropriate potential can be determined from the cyclic voltammogram.[12]

-

Time : The duration of the potential step is typically several hundred seconds to observe the current transient.

-

-

Procedure :

-

Prepare the electrochemical cell and electrodes as described for cyclic voltammetry.

-

Set the initial and step potentials, and the duration of the experiment in the potentiostat software.

-

Start the experiment. The current response as a function of time is recorded.

-

The resulting current-time transient can be analyzed to understand the nucleation mechanism (e.g., instantaneous or progressive).[13]

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways related to the electrochemical analysis of this compound solutions.

Caption: Experimental workflow for electrochemical analysis.

Caption: Simplified redox pathway of palladium.

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium(II) nitrate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Supporting electrolyte - Wikipedia [en.wikipedia.org]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. Electrochemical Analysis - EAG Laboratories [eag.com]

- 9. Principles and Case Studies of Cyclic Voltammetry Testing with Multiple Scan Rates [neware.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chronoamperometry - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Palladium(II) Nitrate Hydrate: A Technical Guide for Researchers

This document provides a comprehensive overview of Palladium(II) nitrate (B79036) hydrate (B1144303), a key compound in various chemical research and development applications. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, safety protocols, and handling procedures.

Chemical Identification and Properties

Palladium(II) nitrate hydrate is an inorganic compound with the general formula Pd(NO₃)₂·xH₂O. It is a reddish-brown powder or chunks that are soluble in water. The degree of hydration can vary, which is reflected in the different CAS numbers assigned to its various forms. The most commonly referenced forms are the hydrate and the dihydrate.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | Palladium dinitrate hydrate, Palladous nitrate | [3][4] |

| CAS Number (hydrate) | 207596-32-5 | [1][3][5] |

| CAS Number (dihydrate) | 32916-07-7 | [6][7] |

| EC Number | 233-265-8 | [1][6][7] |

| Molecular Formula | Pd(NO₃)₂·xH₂O | [1][3] |

| Molecular Weight (anhydrous basis) | 230.43 g/mol |

Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its proper handling and use in experimental settings.

| Property | Value | Source |

| Appearance | Reddish-brown powder and chunks | [3] |

| Purity | ≥ 99.9% (Trace metal basis), ≥ 39% Pd | [3] |

| Solubility | Highly water soluble | [1] |

| Stability | Light, moisture, and air sensitive. Stable under normal conditions. | [2][8] |

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. The following tables summarize its classification and the necessary precautionary measures.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Oxidizing Solids | 1 or 2 | H271: May cause fire or explosion; strong oxidiser or H272: May intensify fire; oxidizer |

| Corrosive to Metals | 1 | H290: May be corrosive to metals |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1 | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |

Precautionary Statements

| Code | Precautionary Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P220 | Keep away from clothing and other combustible materials. |

| P260 | Do not breathe dust or mist. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear suitable chemical-resistant gloves.[8]

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider a chemical-resistant suit.[7]

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[4]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Keep away from combustible materials.[7]

-

Ground all equipment containing the material to prevent static discharge.[4]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[2][7]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[2][6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.[2][7]

-

If Inhaled: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[4]

Spill and Disposal:

-

Evacuate personnel to a safe area.[2]

-

Wear appropriate PPE.

-

Avoid dust formation.[7]

-

Sweep up and shovel into suitable containers for disposal.[2]

-

Do not flush into surface water or sanitary sewer system.[2]

-

Dispose of in accordance with local, state, and federal regulations.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. fishersci.pt [fishersci.pt]

- 3. chemimpex.com [chemimpex.com]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. strem.com [strem.com]

- 6. Palladium(II) nitrate dihydrate (40% Pd) CAS 32916-07-7 | 814573 [merckmillipore.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. colonialmetals.com [colonialmetals.com]

- 9. This compound | H2N2O7Pd | CID 16211503 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Handling and Storage of Hygroscopic Palladium(II) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium(II) nitrate (B79036) hydrate (B1144303) (Pd(NO₃)₂·xH₂O) is a valuable reagent in chemical synthesis, primarily utilized as a precursor for supported palladium catalysts and as a catalyst in organic reactions such as the conversion of alkenes.[1][2] Its utility, however, is paired with significant handling and storage challenges due to its hazardous and intensely hygroscopic nature.[3][4] As a deliquescent solid, it readily absorbs atmospheric moisture, which can alter its reactivity and compromise experimental reproducibility.[1][5]

This guide provides an in-depth overview of the critical precautions and protocols required for the safe handling and effective storage of Palladium(II) nitrate hydrate to ensure personnel safety and maintain the integrity of the material for research and development applications.

Physicochemical Properties and Hazards

A thorough understanding of the material's properties is fundamental to its safe handling.

Physical and Chemical Data

Key properties of this compound are summarized below. Note the variability in reported decomposition temperatures, which underscores the need for cautious heating.

| Property | Data | Citations |

| CAS Number | 207596-32-5 (hydrate); 10102-05-3 (anhydrous) | [3][6] |

| Molecular Formula | Pd(NO₃)₂·xH₂O (commonly dihydrate, x=2) | [7][8] |

| Molecular Weight | 230.43 g/mol (anhydrous basis) | [5][7] |

| Appearance | Brownish-red or yellow-brown crystalline powder/solid.[1][4][7] | |

| Solubility | Soluble in water (hydrolyzes) and dilute nitric acid.[1][7][9] | |

| Hygroscopicity | Highly hygroscopic and deliquescent.[1][4][5] | |

| Density | ~1.118 g/cm³ at 20°C | [10] |

| pH | 1 (330 g/L aqueous solution at 20°C) | [10] |

| Decomposition Temp. | Decomposes upon heating. Reported values vary: >70°C, >100°C, or 350°C for conversion to PdO. | [5][10][11] |

Hazard Identification

This compound is a hazardous substance requiring stringent safety measures. It is a strong oxidizer, corrosive, and toxic.

| Hazard Class | GHS Hazard Statement | Citations |

| Oxidizing Solid | H271/H272: May cause fire or explosion; strong oxidizer. May intensify fire. | [3][10] |

| Corrosive to Metals | H290: May be corrosive to metals. | [3][12] |

| Acute Toxicity | H301/H302: Toxic or harmful if swallowed. | [3][13] |

| Skin/Eye Damage | H314: Causes severe skin burns and eye damage. | [3][10][12] |

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. | [3][13] |

Handling Protocols

Strict adherence to handling protocols is mandatory to prevent chemical exposure and accidents.

Personal Protective Equipment (PPE)

Comprehensive PPE is the first line of defense.

-

Eye/Face Protection: Wear tight-fitting safety goggles with side shields and a face shield.[8][10]

-

Hand Protection: Use chemical-resistant, impervious gloves (e.g., Neoprene). Always inspect gloves for integrity before use.[7][10]

-

Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For large quantities or significant spill risk, a full chemical-resistant suit and boots are required.[7][12]

-

Respiratory Protection: All handling of the solid material must be performed in a certified chemical fume hood to prevent inhalation of dust.[3][6][7] If a fume hood is not available, a NIOSH/MSHA-approved dust respirator or self-contained breathing apparatus is necessary.[7][8]

Engineering Controls

Always handle this compound within a process enclosure or a local exhaust ventilation system, such as a chemical fume hood, to keep airborne concentrations below exposure limits.[7] An eyewash station and safety shower must be immediately accessible.[4]

Safe Handling Workflow

The following workflow outlines the critical steps for safely handling the compound, from preparation to use.

References

- 1. Palladium (II) nitrate dihydrate [himedialabs.com]

- 2. Palladium(II) nitrate dihydrate 32916-07-7 Catalyst [sigmaaldrich.com]

- 3. fishersci.pt [fishersci.pt]

- 4. Palladium Nitrate - ESPI Metals [espimetals.com]

- 5. Palladium(II) nitrate - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. colonialmetals.com [colonialmetals.com]

- 9. americanelements.com [americanelements.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. Page loading... [guidechem.com]

- 12. fishersci.no [fishersci.no]

- 13. merckmillipore.com [merckmillipore.com]

Methodological & Application

Palladium(II) Nitrate Hydrate: A Versatile Precursor for High-Performance Supported Palladium Catalysts

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Palladium(II) nitrate (B79036) hydrate (B1144303) serves as a critical and highly versatile precursor in the synthesis of supported palladium (Pd) catalysts, which are indispensable tools in a myriad of chemical transformations. Its solubility in aqueous and acidic solutions, coupled with its thermal decomposition characteristics, allows for the preparation of highly dispersed palladium nanoparticles on various support materials. These supported catalysts are pivotal in numerous applications, including hydrogenation, dehydrogenation, and carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, which are fundamental in pharmaceutical and fine chemical synthesis.[1][2][3] This document provides detailed application notes and experimental protocols for the preparation and use of supported palladium catalysts derived from palladium(II) nitrate hydrate.

Key Applications and Advantages

Supported palladium catalysts synthesized from this compound offer several advantages:

-

High Catalytic Activity: The ability to achieve high dispersion of palladium nanoparticles on the support surface leads to a large number of accessible active sites, resulting in high reaction rates.

-

Enhanced Selectivity: The choice of support and the preparation method can influence the electronic properties and morphology of the palladium nanoparticles, thereby controlling the selectivity of the catalytic reaction.

-

Improved Stability and Reusability: Immobilizing palladium on a solid support prevents agglomeration of the nanoparticles and facilitates easy separation and recovery of the catalyst from the reaction mixture, allowing for multiple reuse cycles.

-

Versatility: This precursor can be used to prepare catalysts on a wide range of supports, including alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), activated carbon (C), and titania (TiO₂), tailoring the catalyst to specific reaction requirements.[1][4]

Experimental Protocols

This section outlines detailed protocols for the synthesis of supported palladium catalysts using this compound via two common and effective methods: incipient wetness impregnation and deposition-precipitation.

Protocol 1: Synthesis of Pd/Al₂O₃ Catalyst by Incipient Wetness Impregnation

Incipient wetness impregnation (IWI) is a widely used technique for preparing supported catalysts. The method involves dissolving the precursor in a volume of solvent equal to the pore volume of the support. This ensures that the precursor is uniformly distributed throughout the support material upon drying.

Materials:

-

This compound (Pd(NO₃)₂·xH₂O)

-

γ-Alumina (γ-Al₂O₃) pellets or powder with a known pore volume

-

Deionized water

-

Drying oven

-

Calcination furnace

Procedure:

-

Support Pre-treatment: Dry the γ-Al₂O₃ support in an oven at 120°C for at least 4 hours to remove any adsorbed water.

-

Precursor Solution Preparation:

-

Calculate the required amount of this compound to achieve the desired palladium loading (e.g., 1 wt%).

-

Accurately weigh the calculated amount of this compound.

-

Dissolve the precursor in a volume of deionized water equal to the pore volume of the weighed γ-Al₂O₃ support. For example, if the pore volume of the alumina is 0.5 mL/g and you are using 10 g of support, dissolve the precursor in 5 mL of deionized water.

-

-

Impregnation:

-

Place the dried γ-Al₂O₃ support in a suitable container (e.g., a round-bottom flask or an evaporating dish).

-

Slowly add the precursor solution dropwise to the support while continuously mixing or agitating to ensure uniform distribution. The support should appear damp but not submerged in excess liquid.

-

-

Drying: Dry the impregnated support in an oven at 110-120°C for 12 hours to evaporate the solvent.[2][5]

-

Calcination: Calcine the dried catalyst in a furnace under a flow of air. The temperature is typically ramped up slowly to 450-550°C and held for 2-4 hours.[6] This step decomposes the nitrate precursor to form palladium oxide (PdO) nanoparticles on the alumina surface.

-

Reduction (Optional but recommended for many applications): Prior to use in hydrogenation reactions, the calcined catalyst is often reduced to convert PdO to metallic Pd. This is typically done by heating the catalyst in a stream of hydrogen gas (e.g., 5% H₂ in N₂) at a temperature between 200°C and 400°C for 2-4 hours.

Diagram of Incipient Wetness Impregnation Workflow:

References

- 1. scispace.com [scispace.com]

- 2. Preparation of a Pd/Al2O3 Catalyst with Microwave-Induced Plasma Jet Irradiation under Atmospheric Pressure [mdpi.com]

- 3. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Effects of Palladium Precursors on the Activity of Palladium Nanocatalysts for the Oxidation of Volatile Organic Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. CN1623655A - Palladium-alumina catalyst and preparation method thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Preparation of Palladium Nanoparticles using Palladium(II) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of palladium nanoparticles (PdNPs) utilizing Palladium(II) nitrate (B79036) hydrate (B1144303) as the precursor. The methodologies described herein encompass chemical reduction, polyol synthesis, and a sonochemical method, offering flexibility in achieving desired nanoparticle characteristics. The synthesized PdNPs have significant potential in various applications, including catalysis in organic synthesis, which is crucial for drug development.

Introduction

Palladium nanoparticles are of immense interest due to their high surface-area-to-volume ratio and remarkable catalytic activities.[1][2][3] They are pivotal in a wide array of chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck) and hydrogenation, which are fundamental in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Palladium(II) nitrate hydrate is a water-soluble precursor that can be effectively used for the controlled synthesis of PdNPs. This document outlines three distinct methods for the preparation of PdNPs from this precursor.

Data Presentation

The characteristics of the synthesized palladium nanoparticles are highly dependent on the chosen synthesis method and the specific experimental parameters. The following tables summarize representative data for PdNPs synthesized using methods analogous to those described in the protocols.

Table 1: Nanoparticle Size and Morphology

| Synthesis Method | Reducing Agent | Stabilizing Agent | Typical Size Range (nm) | Typical Morphology |

| Chemical Reduction | Sodium Borohydride (B1222165) | Polyvinylpyrrolidone (B124986) (PVP) | 2 - 10 | Spherical |

| Polyol Synthesis | Ethylene (B1197577) Glycol | Polyvinylpyrrolidone (PVP) | 5 - 20 | Spherical, Polyhedral |

| Sonochemical Method | Ethylene Glycol/Water | Polyvinylpyrrolidone (PVP) | 10 - 50 | Spherical aggregates |

Table 2: Influence of Key Parameters on Nanoparticle Size

| Parameter | Effect on Nanoparticle Size |

| Precursor Concentration | Higher concentration can lead to larger nanoparticles. |

| Reducing Agent Concentration | A higher concentration of a strong reducing agent like NaBH₄ can lead to smaller nanoparticles due to rapid nucleation. |

| Stabilizer Concentration | Higher stabilizer concentration generally results in smaller, more stable nanoparticles.[2] |

| Temperature | Higher temperatures in polyol synthesis can lead to larger nanoparticles due to enhanced growth kinetics. |

| pH | Affects both the reduction potential of the precursor and the efficacy of the stabilizing agent. |

Experimental Protocols

Method 1: Chemical Reduction using Sodium Borohydride